molecular formula C11H8FN B11823395 4-Fluoro-2-phenylpyridine

4-Fluoro-2-phenylpyridine

Katalognummer: B11823395
Molekulargewicht: 173.19 g/mol
InChI-Schlüssel: RMRIGWGPQBBJME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-phenylpyridine is a fluorinated heterocyclic compound with the molecular formula C11H8FN. It is a derivative of pyridine, where a fluorine atom is substituted at the 4-position and a phenyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-phenylpyridine with a fluorinating agent. For instance, the reaction of 2-phenylpyridine with Selectfluor® in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H8FN

Molekulargewicht

173.19 g/mol

IUPAC-Name

4-fluoro-2-phenylpyridine

InChI

InChI=1S/C11H8FN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

RMRIGWGPQBBJME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.